molecular formula C40H52O2 B12511160 2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

Cat. No.: B12511160
M. Wt: 564.8 g/mol
InChI Key: FDSDTBUPSURDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of canthaxanthin involves several steps. One novel route begins with the epoxidation of α-ionone using metachloroperbenzoic acid to afford the epoxide. This is followed by the conversion of the epoxide to 3-hydroxyl-β-ionone in the presence of sodium methoxide. Next, 3-hydroxyl-C14-aldehyde is obtained by a Darzens condensation with 4-hydroxyl-β-ionone and methyl chloroacetate. This intermediate is then converted to 3-hydroxyl-C15-phosphonate via a Wittig–Horner condensation with tetraethyl methylenebisphosphonate. A subsequent Wittig–Horner condensation with 3-hydroxyl-C15-phosphonate and C10-trienedial results in 4,4′-dihydroxyl-β-carotene, which is finally oxidized to yield canthaxanthin . The overall yield of this route is 37% from α-ionone .

Industrial Production Methods: Industrial production of canthaxanthin typically involves microbial fermentation processes using genetically modified bacteria or yeast.

Chemical Reactions Analysis

Types of Reactions: Canthaxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Canthaxanthin can be oxidized using reagents such as potassium permanganate or chromic acid.

    Reduction: Reduction of canthaxanthin can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving canthaxanthin often use reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of canthaxanthin, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Canthaxanthin has a wide range of scientific research applications across various fields:

Mechanism of Action

Canthaxanthin exerts its effects primarily through its antioxidant properties. It functions as a free radical scavenger, protecting cells from oxidative damage. The molecular targets of canthaxanthin include reactive oxygen species and free radicals, which it neutralizes by donating electrons. This action helps maintain cellular integrity and prevents oxidative stress-induced damage . Additionally, canthaxanthin may affect gene transcription, enzyme activity, and membrane integrity through its interactions with cellular components .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSDTBUPSURDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859435
Record name beta,beta-Carotene-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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